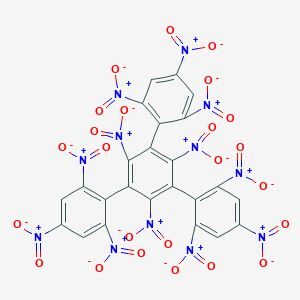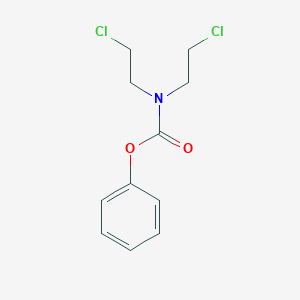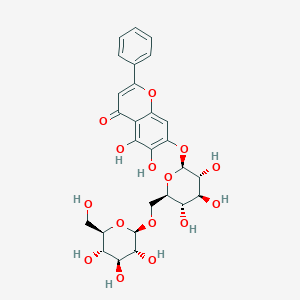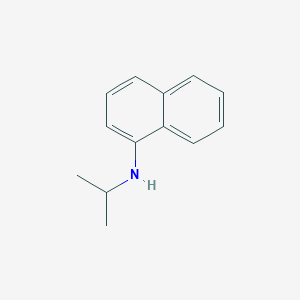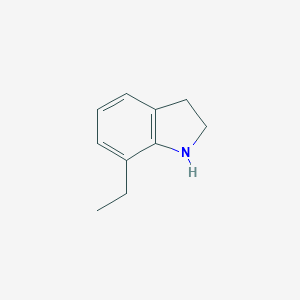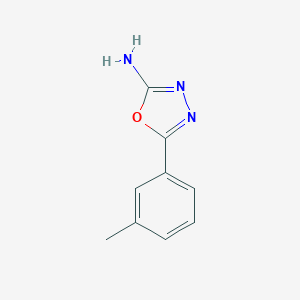
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine”, has been a topic of much research. Typically, 1,3,4-oxadiazoles are synthesized by directly annulating hydrazides with methyl ketones . The reaction of N-acylamides with hydroxylamine under certain conditions can also lead to the formation of 1,2,4-oxadiazole .Molecular Structure Analysis
The molecular structure of “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” can be inferred from its name. It contains a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The ring is substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an amine group .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been a subject of interest due to their potential in medical applications. Research indicates the synthesis of various derivatives of 1,3,4-oxadiazole, showcasing their antimicrobial activities. Specifically, some newly synthesized compounds were found to possess good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, a series of novel derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, highlighting the compound's relevance in cancer research and potential therapeutic applications (Yakantham et al., 2019).
Molecular Synthesis and Characterization
The compound and its derivatives are also pivotal in the field of molecular synthesis. Studies have documented the synthesis of various derivatives involving 1,3,4-oxadiazole, providing insights into their structural characteristics and potential applications. For instance, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione was reported, where the conformational isomers of certain derivatives were investigated, indicating the compound's utility in understanding molecular structures and interactions (Roman et al., 2007).
Antifungal Activities and Molecular Docking
The derivatives of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine have also shown promising antifungal activities. A study reported the synthesis of a novel series of derivatives, which were tested against various human pathogenic fungal strains. Some compounds exhibited significant antifungal activity, and molecular docking studies suggested these compounds as potential scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 3-Methylmethcathinone, a structurally similar compound, is known to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
For example, PIKfyve kinase inhibitors, which have structural similarities, disrupt lysosome function in autophagy and can selectively kill certain cancer cells .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and are considered important heterocyclic compounds with broad-spectrum biological activities .
Result of Action
For instance, some hydrazine-coupled pyrazoles have shown potent antimicrobial activity against various strains .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .
Propiedades
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHZYSITDCSNBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397877 |
Source


|
| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109060-64-2 |
Source


|
| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)


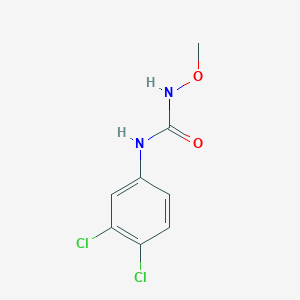


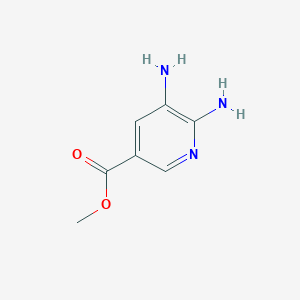
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

